molecular formula C12H16N2O2 B13920458 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Cat. No.: B13920458
M. Wt: 220.27 g/mol
InChI Key: MSEHDSIVPICZSK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinone moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile. This reaction typically requires reflux conditions for about 48 hours to yield the key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate can then be further processed to obtain the final product through purification and recrystallization techniques.

Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. For large-scale production, the use of optimized solvents and catalysts is crucial to ensure efficient synthesis and minimize by-products .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the methoxyphenyl ring can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in modulating mood, cognition, and behavior. The compound may also inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the methylpiperazinone moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.

    Urapidil: A well-known antihypertensive drug that contains a similar piperazine structure.

    Trazodone: An antidepressant that also contains a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-methylpiperazin-2-one

InChI

InChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

MSEHDSIVPICZSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2OC

Origin of Product

United States

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